Product packaging for Myristoyl methyl beta-alanine(Cat. No.:CAS No. 21539-71-9)

Myristoyl methyl beta-alanine

Cat. No.: B1627438
CAS No.: 21539-71-9
M. Wt: 313.5 g/mol
InChI Key: DCVMAYAWOPBYKB-UHFFFAOYSA-N
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Description

Myristoyl methyl beta-alanine is a useful research compound. Its molecular formula is C18H35NO3 and its molecular weight is 313.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35NO3 B1627438 Myristoyl methyl beta-alanine CAS No. 21539-71-9

Properties

IUPAC Name

3-[methyl(tetradecanoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)19(2)16-15-18(21)22/h3-16H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVMAYAWOPBYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175875
Record name Myristoyl methyl beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21539-71-9
Record name Myristoyl methyl beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021539719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myristoyl methyl beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYRISTOYL METHYL .BETA.-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28I1G7X36M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Profile of Myristoyl Methyl Beta Alanine

Myristoyl methyl beta-alanine (B559535) is a synthetic compound belonging to the class of N-acyl amino acids. ontosight.aikoreascience.kr Its structure features a myristoyl group, which is a 14-carbon saturated fatty acid, attached to a methylated beta-alanine backbone. ontosight.ai This combination of a lipophilic fatty acid tail and a modified amino acid head gives the molecule specific chemical properties. The synthesis generally involves the reaction of beta-alanine with myristoyl derivatives under conditions that facilitate the formation of an amide bond. ontosight.ai

Chemical and Physical Properties of Myristoyl Methyl Beta-Alanine

PropertyValueSource
Molecular FormulaC18H35NO3 uni.luncats.iochemicalbook.com
Molecular Weight313.48 g/mol ncats.iochemicalbook.com
IUPAC Name3-[methyl(tetradecanoyl)amino]propanoic acid uni.lu
SynonymsALANON AMA, N-methyl-N-myristoyl-beta-alanine, N-methyl-N-(1-oxotetradecyl)-beta-alanine ontosight.aincats.io
CAS Number21539-71-9 ncats.iochemsrc.com

Advanced Synthetic Methodologies and Chemical Derivatization

The production of Myristoyl methyl beta-alanine (B559535) and its derivatives is achieved through specific chemical synthesis routes. A common approach involves a multi-step process that begins with the acylation of a long-chain carboxylic acid.

A general method for preparing N-methyl-beta-alanine derivatives can be described as a one-pot reaction. google.com The process starts with the acylation of a carboxylic acid (RCOOH), such as myristic acid, using oxalyl chloride to form an acyl chloride intermediate. google.com This intermediate then reacts with methylamine (B109427) in a substitution reaction. google.com Finally, the resulting compound undergoes a second substitution reaction with chloropropionic acid or bromopropionic acid in the presence of a strong base like sodium hydride to yield the final N-methyl-beta-alanine derivative. google.com

Chemical derivatization can be applied to create a family of related compounds with varied properties. By substituting the myristoyl group with other fatty acyl chains, such as lauroyl (C12) or palmitoyl (B13399708) (C16), a range of N-acyl-N-methyl-beta-alaninates can be produced. koreascience.krgoogle.com These structural modifications, particularly the alteration of the fatty acid chain length, influence the lipophilicity and other physicochemical characteristics of the resulting molecules. ontosight.ai

Molecular Mechanisms and Biochemical Interactions

Myristoylation-Dependent Protein Interactions and Cellular Processes

Protein N-myristoylation is a lipid modification where a myristoyl group, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine (B1666218) of a wide range of eukaryotic and viral proteins. frontiersin.org This modification is crucial for mediating protein-protein interactions and targeting proteins to various cellular membranes. frontiersin.orgnih.gov The attachment of the myristoyl group increases the hydrophobicity of the protein, facilitating its association with membranes and interaction with other signaling partners. frontiersin.orgnih.gov

Role of N-Myristoyltransferase (NMT) in Protein Acylation

The enzymatic catalyst for N-myristoylation is N-Myristoyltransferase (NMT), a member of the GCN5-related-N-acetyltransferase (GNAT) protein superfamily. frontiersin.orgnih.gov NMT facilitates the irreversible transfer of myristic acid from a donor molecule, myristoyl-Coenzyme A (Myr-CoA), to the α-amino group of an N-terminal glycine residue on a substrate protein. frontiersin.orgrsc.org This process can occur either co-translationally on a newly synthesized polypeptide chain after the initiator methionine is cleaved off, or post-translationally following proteolytic cleavage that exposes an internal glycine residue at a new N-terminus. frontiersin.orgacs.org NMT is a vital enzyme for the viability of many organisms, including fungi and protozoan parasites, making it a significant therapeutic target. researchgate.net

N-Myristoyltransferase exhibits a high degree of substrate specificity, which is critical for its biological function. The primary requirement for a protein to be a substrate for NMT is the presence of a glycine residue at its N-terminus. pnas.orgdrugbank.com Mutating this initial glycine to another amino acid, such as alanine (B10760859), is known to prevent myristoylation. acs.orgpnas.org

Beyond the essential N-terminal glycine, NMT recognizes a broader consensus sequence. While some variability exists, key features of the substrate motif have been identified through extensive studies. For instance, serine at position 5 is found in a vast number of myristoylated proteins and significantly enhances recognition and binding. pnas.orgdrugbank.com Basic residues are often preferred at positions 7 and 8. drugbank.com The enzyme's active site contains a specific pocket that accommodates the N-terminal region of the substrate peptide, and the side chains of the initial amino acids play a crucial role in the binding affinity. researchgate.net For example, studies using synthetic peptides have shown that while a broad range of amino acids is tolerated at positions 3 and 4, position 5 has strict requirements. pnas.org

PositionAmino Acid PreferenceSignificance
1Glycine (Gly)Absolutely required for acylation. pnas.orgdrugbank.com
2-Generally uncharged, small residues are common.
3VariableA wide spectrum of amino acids is permitted. pnas.org
4VariableA wide spectrum of amino acids is permitted. pnas.org
5Serine (Ser) / Threonine (Thr)Crucial for high-affinity binding; results in a significantly lower Km. pnas.orgfrontiersin.org
6Lysine (B10760008) (Lys)Commonly found in many NMT substrates. drugbank.com
7 & 8Basic Residues (e.g., Arg, Lys)Preferred in many known myristoylated proteins. drugbank.com
This table summarizes the key features of the NMT substrate recognition motif based on multiple studies.

Given that NMT is essential for the viability of various pathogens and is implicated in cancer cell proliferation, it has become a promising target for drug development. acs.orgresearchgate.net NMT inhibitors have been developed with antifungal, antiparasitic, and anticancer properties. researchgate.net These inhibitors typically function by binding to the enzyme's active site, competing with either the myristoyl-CoA co-substrate or the peptide substrate. plos.org

The development of potent and selective inhibitors has been advanced by a detailed understanding of the NMT catalytic mechanism and structure. nih.govnih.gov For example, peptidomimetic inhibitors, which are based on the structure of NMT's natural peptide substrates, have been successfully developed. rsc.org These molecules mimic the N-terminal sequence of a substrate protein to occupy the binding site and block the enzyme's activity. rsc.org Structural studies of NMT in complex with these inhibitors have provided high-resolution insights into the binding modes, revealing key interactions with residues in the active site, such as Tyr217 and Phe232, and informing the design of next-generation drugs with improved selectivity and potency. nih.govacs.org The inhibition of NMT leads to a loss of myristoylation on numerous protein targets, which in turn disrupts multiple cellular pathways, including signal transduction and protein localization, ultimately leading to cell death in cancer cells or pathogens. acs.orgplos.org

Membrane Association Dynamics of Myristoylated Proteins

The primary function of myristoylation is to promote the association of proteins with cellular membranes. researchgate.net This process is governed by a combination of hydrophobic and electrostatic forces that anchor the modified protein to the lipid bilayer. The attachment of the myristoyl group alone, however, often provides only a weak and transient membrane interaction. For stable membrane anchoring, a "second signal" is typically required. frontiersin.orgroyalacademy.dk This can be another lipid modification (like palmitoylation) or, more commonly, the presence of a cluster of basic amino acid residues near the myristoylation site that can engage in electrostatic interactions with the membrane. frontiersin.orgroyalacademy.dk

The driving force for the initial membrane association of a myristoylated protein is the hydrophobic effect. nih.gov The 14-carbon myristoyl chain is a highly hydrophobic moiety that is energetically unfavorable in the aqueous environment of the cytosol. nih.gov To minimize its contact with water, the myristoyl group spontaneously inserts itself into the hydrophobic core of the lipid bilayer. nih.govresearchgate.net This hydrophobic embedding anchors the protein to the membrane surface. researchgate.net

The dynamics of this insertion are complex. The myristoyl chain must find a balance between maximizing its burial within the hydrophobic core and avoiding unfavorable interactions between the attached peptide portion and the lipid headgroups. nih.gov In some cases, the insertion is only partial, with the depth of embedding matching the hydrophobic thickness of the specific membrane to optimize packing. nih.gov For certain proteins, the myristoyl group can be sequestered within a hydrophobic pocket of the protein itself, and a conformational change, often triggered by ligand binding (e.g., calcium), exposes the myristoyl chain, allowing it to insert into the membrane in a regulated manner. This mechanism is known as a "myristoyl switch". acs.org

While hydrophobic insertion of the myristoyl group is essential, it is often insufficient for stable and specific membrane localization. Electrostatic interactions between the protein and the membrane surface provide a critical second component to the binding energy. royalacademy.dkmdpi.com Many myristoylated proteins, such as those in the Src family, possess a cluster of basic (positively charged) amino acid residues, like lysine and arginine, near their myristoylated N-terminus. nih.govacs.org

These basic patches interact favorably with the negatively charged headgroups of acidic phospholipids (B1166683), such as phosphatidylserine (B164497) (PS) and phosphoinositides (e.g., PIP2), which are enriched in the inner leaflet of the plasma membrane. royalacademy.dkacs.org This electrostatic attraction significantly increases the affinity of the myristoylated protein for the membrane, increasing its local concentration at the membrane surface. royalacademy.dk The strength of this interaction is dependent on the net charge of the protein's basic patch and the mole percent of acidic lipids in the membrane. acs.org This dual-signal mechanism of hydrophobic insertion and electrostatic attraction ensures that myristoylated proteins are targeted to and stably associated with the correct cellular membranes. nih.govacs.org

Cellular Functions Modulated by Myristoylation

N-myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine residue of a target protein. wikipedia.orgnih.gov This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a vital role in numerous cellular processes by altering the protein's hydrophobicity and its ability to interact with membranes and other proteins. creative-diagnostics.comnih.gov

Myristoylation is a key regulator of the actin cytoskeleton, which is fundamental for maintaining cell shape, enabling movement, and facilitating intracellular transport. wikipedia.orgnih.gov Several myristoylated proteins are directly involved in modulating the dynamics of actin filaments.

MARCKS Protein: The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a prominent myristoylated protein that cross-links actin filaments. wikipedia.orgebi.ac.uk In its unphosphorylated state, MARCKS binds to the plasma membrane via its myristoyl anchor and an electrostatic interaction site, where it can also bind to and organize actin filaments. wikipedia.orgebi.ac.uk This cross-linking activity is believed to stabilize the actin cytoskeleton. Upon phosphorylation by Protein Kinase C (PKC), MARCKS is released from the membrane, freeing the actin filaments and allowing for cytoskeletal reorganization. ebi.ac.uk

Formins: Formin-like proteins, which are involved in nucleating and polymerizing actin filaments, can also be myristoylated. frontiersin.org This modification is essential for their localization to the cell membrane, where they contribute to the formation of structures like filopodia and lamellipodia, which are crucial for cell migration. frontiersin.orgbiologists.com

Src Family Kinases (SFKs): Myristoylated proto-oncogenic kinases like Src are critical for signaling pathways that influence cell motility. aacrjournals.orgresearchgate.net Myristoylation anchors these kinases to the membrane, where they can participate in signaling cascades initiated by growth factors that ultimately lead to cytoskeletal changes necessary for cell movement. aacrjournals.org Inhibition of myristoylation has been shown to reduce cancer cell migration and invasion. aacrjournals.orgresearchgate.net

PAK2: The p21-activated protein kinase 2 (PAK2) is another protein involved in cytoskeletal regulation. Upon cleavage during apoptosis, it can be post-translationally myristoylated, which is important for its proper localization to cellular membranes where it can influence membrane blebbing and cytoskeletal reorganization. pnas.org

Myristoylated proteins often act as scaffolds or anchors, facilitating the assembly of multi-protein complexes that are vital for cell motility and adhesion. creative-proteomics.com

Myristoylation is a widespread mechanism for directing proteins to specific cellular membranes, a critical step in many signal transduction pathways. creative-diagnostics.comnih.gov The attachment of the myristoyl group facilitates weak but significant interactions with the lipid bilayer, allowing myristoylated proteins to be localized where they can interact with receptors, effectors, and other signaling molecules. wikipedia.org

A prime example of this regulation is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) .

Membrane Targeting: MARCKS is a major substrate for Protein Kinase C (PKC). ebi.ac.uk It is myristoylated at its N-terminus, which acts as a hydrophobic anchor, tethering it to the plasma membrane. ebi.ac.ukbiologists.com This membrane association is further stabilized by electrostatic interactions between a highly basic "effector domain" in the protein and acidic phospholipids in the membrane. wikipedia.org

The Myristoyl-Electrostatic Switch: The function of MARCKS is regulated by a mechanism known as a "myristoyl-electrostatic switch." In its inactive state, MARCKS is bound to the inner leaflet of the plasma membrane. ebi.ac.uk Activation of PKC by signaling molecules leads to the phosphorylation of serine residues within the basic effector domain of MARCKS. nih.gov This phosphorylation neutralizes the positive charges, weakening the electrostatic interaction with the membrane and causing the MARCKS protein to translocate from the membrane to the cytosol. ebi.ac.ukbiologists.com This releases MARCKS's hold on other molecules, such as phosphatidylinositol 4,5-bisphosphate (PIP2), making them available for downstream signaling events. nih.govescholarship.org

Downstream Effects: By sequestering PIP2, MARCKS can regulate the activity of enzymes like phospholipase C, which cleaves PIP2 to generate second messengers. nih.gov The release of MARCKS from the membrane allows for the remodeling of the actin cytoskeleton, impacting cell shape and motility. nih.gov This dynamic regulation of MARCKS localization and activity represents a key convergence point for the calcium-calmodulin and PKC signal transduction pathways. ebi.ac.uk It is now understood that membrane association may not be an absolute requirement for all PKC substrates to be phosphorylated. nih.gov

Many other signaling proteins, including G-protein alpha subunits and Src-family tyrosine kinases, rely on myristoylation for their membrane localization and function in signal transduction. wikipedia.orgcreative-diagnostics.com

Myristoylation is indispensable for the proper function of numerous proteins involved in the development and function of the nervous and immune systems. creative-diagnostics.comnih.gov

Neurodevelopmental Functions:

Neurite Outgrowth: The MARCKS protein is implicated in brain development and neurosecretion. ebi.ac.uknih.gov It plays a role in regulating neurite outgrowth and dendritic branching, essential processes for establishing neural circuits. nih.govnih.gov Its ability to modulate the actin cytoskeleton and interact with the plasma membrane is critical for these functions. nih.gov

Axon Development: Myristoylated proteins like CAP-23 (also known as NAP-22) are involved in axon regeneration. embopress.org Myristoylation can directly mediate protein-protein interactions, such as the binding of CAP-23 to calmodulin, which is crucial for its function in the brain. embopress.org MARCKS is also involved in axon development by helping to dock vesicles that supply new membrane material for process extension. nih.govuniprot.org

Immunological Functions:

Macrophage Activation: Myristoylation plays a significant role in macrophage function. biologists.com The MARCKS protein is involved in macrophage activation, and its phosphorylation is enhanced in response to stimuli like lipopolysaccharides (LPS). ebi.ac.ukbiologists.com This suggests a role for myristoylation in priming macrophages for an inflammatory response. biologists.com

T-Cell Signaling: The development and activation of T-cells, a key component of the adaptive immune system, are dependent on myristoylation. nih.gov Src-family kinases such as Lck and Fyn must be myristoylated to be targeted to the T-cell receptor (TCR), where they initiate the signaling cascade required for T-cell activation. frontiersin.org

Innate Immunity: Myristoylation is crucial for various aspects of the innate immune response. researchgate.netfrontiersin.org For example, the myristoylation of certain proteins is necessary for Toll-like receptor 4 (TLR4) inflammatory responses. researchgate.net The process is also involved in cell migration and cytokine secretion in inflammatory cells. nih.govescholarship.org

Dysregulation of myristoylation has been linked to various neurodegenerative disorders and diseases affecting the immune system. creative-proteomics.com

Beta-Alanine (B559535) Metabolism and Downstream Biochemical Pathways

Beta-alanine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. Its primary role is as a rate-limiting precursor for the synthesis of carnosine and related dipeptides. veganhealth.orgnih.gov

Carnosine (β-alanyl-L-histidine) is a dipeptide synthesized in animal tissues, with high concentrations found in skeletal muscle and the brain. veganhealth.org It is formed from its constituent amino acids, beta-alanine and L-histidine, in an ATP-dependent reaction. nih.gov

The synthesis of carnosine is catalyzed by the enzyme carnosine synthase (EC 6.3.2.11), which has been molecularly identified as ATP-grasp domain-containing protein 1 (ATPGD1). nih.govrsc.org

Kinetics: Carnosine synthase utilizes ATP to ligate beta-alanine and L-histidine. nih.gov The availability of beta-alanine is the rate-limiting factor in this synthesis, as L-histidine is typically present in higher concentrations in muscle tissue. nih.govfrontiersin.org The enzyme exhibits a marked preference for beta-alanine over other similar molecules like γ-aminobutyrate. rsc.org Kinetic studies have determined the Michaelis constant (Km) for beta-alanine to be in the range of 1.0–2.3 mM. frontiersin.org The enzyme is considered to be virtually saturated by its substrate ATP under normal resting conditions in muscle. rsc.org

Regulation: The primary factor determining the rate of carnosine synthesis in tissues is the amount of carnosine synthase enzyme and the concentration of its substrates, particularly beta-alanine. rsc.orgclinicaltrials.gov Chronic supplementation with beta-alanine has been shown to significantly increase muscle carnosine content. gssiweb.org The synthesis rate for a given dose of beta-alanine appears to be constant over time, while the decay of carnosine follows first-order kinetics. nih.govresearchgate.net Recent research suggests that the transcription of carnosine synthase may be regulated by transcription factors involved in cellular stress responses, such as Nfe2-like proteins, which can bind to antioxidant response elements in the gene's promoter region. mdpi.comresearchgate.net

Table 1: Kinetic Properties of Carnosine Synthase (ATPGD1) from Various Species This table presents a summary of kinetic parameters for the enzyme carnosine synthase across different species, highlighting its substrate preferences.

SpeciesSubstrateKm (mM)Relative kcat/KmReference
Humanβ-Alanine1.1100% nih.gov
γ-Aminobutyrate10.44%
Mouseβ-Alanine1.0100% nih.gov
γ-Aminobutyrate8.16%
Chickenβ-Alanine2.3100% nih.gov
γ-Aminobutyrate11.27%

Carnosine Biosynthesis and Functional Divergence

Emerging Non-Buffering Functions of Carnosine in Cellular Homeostasis

Beyond its buffering capacity, carnosine exhibits a range of other protective functions that contribute to cellular homeostasis.

Antioxidant Activity: Carnosine has been shown to scavenge reactive oxygen species (ROS) and protect against oxidative damage. physiology.orgnih.govwikipedia.org It can also chelate pro-oxidant metals, preventing them from participating in reactions that generate free radicals. nih.govwikipedia.orgnih.gov Studies have shown that carnosine can reduce lipid peroxidation and inhibit the oxidative modification of proteins. nih.govnih.gov

Anti-glycating Properties: Carnosine can react with and detoxify reactive carbonyl species (RCS), which are byproducts of lipid and sugar oxidation. nih.gov This prevents the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of various age-related and diabetic complications. nih.govwikipedia.org

Metal Ion Chelation: Carnosine has the ability to chelate divalent metal ions, such as copper and zinc. nih.govwikipedia.org This action can modulate various enzymatic activities and also contributes to its antioxidant effects by preventing metal-catalyzed oxidation.

Calcium Regulation: There is evidence to suggest that carnosine may play a role in regulating intracellular calcium (Ca2+) handling. gssiweb.orggssiweb.orgphysiology.org It may enhance the sensitivity of the contractile apparatus to Ca2+ and facilitate its release from the sarcoplasmic reticulum, which is crucial for muscle contraction. physiology.orgisnff-jfb.com

Interplay with Coenzyme A and Pantothenate Metabolism

Beta-alanine is a fundamental component of pantothenic acid (Vitamin B5), which is an essential precursor for the synthesis of Coenzyme A (CoA). wikipedia.orgfrontiersin.orgnih.gov CoA is a critical cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate (B1213749) in the citric acid cycle. wikipedia.org

The biosynthesis of pantothenate involves the condensation of pantoate and beta-alanine, a reaction catalyzed by pantothenate synthetase. nih.gov Subsequently, pantothenate is converted to CoA through a series of enzymatic steps. nih.gov Therefore, the availability of beta-alanine can influence the cellular levels of CoA, which in turn impacts a vast array of metabolic processes. Research in bacteria has shown that pantothenate can be degraded to pantoate and β-alanine, which is then reutilized for CoA synthesis, suggesting a preference for β-alanine in this pathway. nih.gov

Beta-Alanine and Neurotransmitter System Modulation

Beta-alanine is structurally similar to the inhibitory neurotransmitters glycine and gamma-aminobutyric acid (GABA). nih.gov This structural analogy allows it to interact with their respective receptors.

Beta-alanine acts as an agonist at glycine receptors (GlyRs), particularly in the spinal cord and brainstem. nih.govresearchgate.net GlyRs are ligand-gated chloride ion channels that mediate inhibitory neurotransmission. nih.govwikipedia.org The binding of an agonist, such as glycine or beta-alanine, opens the channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. nih.gov This makes the neuron less likely to fire an action potential, thus exerting an inhibitory effect.

Studies have shown that beta-alanine can dose-dependently induce outward currents in spinal dorsal horn neurons, an effect that is blocked by the glycine receptor antagonist strychnine. nih.gov The order of agonist potency at strychnine-sensitive GlyRs is generally considered to be glycine > β-alanine > taurine (B1682933). wikipedia.org While beta-alanine is less potent than glycine, it is considered a significant endogenous agonist that can modulate nociceptive (pain) signaling and maintain inhibitory tone in regions like the hippocampus. nih.govresearchgate.net

The transport of beta-alanine across cell membranes is mediated by specific amino acid transporters. The taurine transporter (TauT), encoded by the SLC6A6 gene, is a key player in the uptake of both taurine and beta-alanine. frontiersin.orgreactome.org This transport is dependent on the presence of sodium and chloride ions. reactome.orgresearchgate.net

Another transporter, known as the beta-alanine carrier or ATB^0,+, encoded by the SLC6A14 gene, has also been identified as a transporter for beta-alanine. researchgate.net This transporter is also sodium- and chloride-dependent and has a broad substrate specificity, transporting not only beta-alanine but also other neutral and cationic amino acids. researchgate.net The interaction of beta-alanine with these transporters is crucial for its cellular uptake and subsequent metabolic functions. Upregulation of transporters for taurine and beta-alanine has been observed in certain antibody-producing cell lines. nih.gov

Influence on Oxidative Metabolism and Mitochondrial Biogenesis

Emerging research suggests that beta-alanine may have effects on oxidative metabolism and the generation of new mitochondria (mitochondrial biogenesis). In vitro studies using C2C12 myotubes have demonstrated that treatment with beta-alanine can lead to an increase in cellular oxygen consumption. nih.govresearchgate.netnih.gov

These studies have also shown that beta-alanine can upregulate the expression of several key proteins involved in mitochondrial biogenesis and oxidative metabolism. nih.govresearchgate.net These include:

Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis. nih.gov

Peroxisome proliferator-activated receptor beta/delta (PPARβ/δ): A nuclear receptor that plays a role in fatty acid oxidation and mitochondrial function. nih.govresearchgate.net

Mitochondrial transcription factor A (TFAM): Essential for the replication and transcription of mitochondrial DNA. nih.govresearchgate.net

Cytochrome c: A component of the mitochondrial electron transport chain. nih.govresearchgate.net

The observed increase in oxygen consumption in beta-alanine-treated cells was found to be dependent on PPARβ/δ activity. nih.govresearchgate.net These findings suggest that beta-alanine may enhance oxidative capacity, although these effects require further verification in in vivo models. nih.govnih.gov However, it is also important to note that high concentrations of beta-alanine have been associated with mitochondrial toxicity, potentially through the depletion of cellular taurine, which is necessary for normal respiratory chain function. hmdb.canih.gov

Data Tables

Table 1: Effects of Beta-Alanine on Markers of Oxidative Metabolism and Mitochondrial Biogenesis in C2C12 Myotubes

MarkerEffect of Beta-Alanine TreatmentReference
PGC-1α RNAIncreased nih.gov
PPARβ/δ ExpressionIncreased nih.govresearchgate.net
TFAM ExpressionIncreased nih.govresearchgate.net
Cytochrome c ContentIncreased nih.govresearchgate.net
Oxygen ConsumptionIncreased nih.govresearchgate.netnih.gov

Interactions with Other Biological Systems and Stress Responses

The β-alanine component of Myristoyl methyl beta-alanine is a non-proteinogenic amino acid that plays diverse roles in various organisms, particularly in plant physiology and stress response. frontiersin.orgnih.gov It acts as a precursor to several important secondary metabolites that help plants withstand adverse environmental conditions. frontiersin.orgnih.gov

Role in Plant Stress Responses

In plants, β-alanine accumulates as a generic stress response molecule, helping to protect against a wide range of abiotic stresses. frontiersin.orgnih.gov Studies have documented elevated levels of β-alanine in plants subjected to temperature extremes (both heat and drought), hypoxia (low oxygen, such as in waterlogged soil), and heavy metal shock from elements like cadmium. frontiersin.orgnih.gov Its accumulation suggests a direct role in metabolic adjustments that enable plants to tolerate these challenging conditions. nih.gov

Involvement in Lignin and Ethylene (B1197577) Biosynthesis

There is evidence that β-alanine participates in the biosynthesis of lignin, a complex polymer that provides structural rigidity to plant cell walls and is crucial for defense. frontiersin.orgnih.gov In addition to its structural role, β-alanine has been identified as a precursor for the plant hormone ethylene in some species, such as wax bean cotyledons. frontiersin.orgnih.govnih.gov A soluble enzyme system can convert β-alanine into ethylene, a process that involves intermediates such as malonate semialdehyde and β-hydroxypropionate. nih.govnih.gov

Formation of Osmoprotective and Antioxidant Derivatives

β-alanine serves as a direct precursor for the synthesis of specialized compounds that provide protection against osmotic and oxidative stress. frontiersin.org

Beta-alanine betaine: In many members of the highly stress-tolerant Plumbaginaceae family, β-alanine is converted into beta-alanine betaine. nih.govoup.comnih.gov This compound acts as an osmoprotectant, accumulating in cells to help maintain water balance and protect enzymes and membranes under conditions of high salinity or hypoxia. oup.comnih.gov The synthesis occurs through a series of three N-methylation steps, using S-adenosyl-L-methionine (SAM) as the methyl donor, and is catalyzed by a single trifunctional N-methyltransferase enzyme. oup.comnih.gov

Homoglutathione (B101260): In other plants, particularly legumes, β-alanine is used to synthesize homoglutathione (hGSH), an analog of the well-known antioxidant glutathione (B108866) (GSH). frontiersin.orgbiosynth.comnih.gov Homoglutathione is a tripeptide (γ-Glu-Cys-β-Ala) that plays a critical role in cellular redox regulation and antioxidant defense. nih.govmedchemexpress.com Its synthesis is essential for the proper development of root nodules during symbiotic nitrogen fixation, highlighting its importance in plant stress responses and metabolic function. nih.govapsnet.org

Table 3: Protective Derivatives of β-Alanine in Plants

Derivative Chemical Nature Primary Function Synthesis Pathway Key Enzyme(s) Source(s)
Beta-alanine betaine Quaternary ammonium (B1175870) compound Osmoprotectant (salinity, hypoxia tolerance) Iterative N-methylation of β-alanine Trifunctional N-methyltransferase nih.govnih.govoup.comnih.gov

| Homoglutathione | Thiol tripeptide (γ-Glu-Cys-β-Ala) | Antioxidant, redox regulation, nitrogen fixation | Condensation of γ-glutamylcysteine and β-alanine | Homoglutathione synthase (hGSHS) | frontiersin.orgbiosynth.comnih.gov |

Structure Activity Relationship Sar and Molecular Design

Impact of Myristoyl Group Structure on Functional Properties

The length and degree of saturation of the acyl chain are fundamental parameters that modulate the physicochemical properties of lipid-modified compounds.

Chain Length: The length of the fatty acid chain influences the hydrophobicity and, consequently, the aggregation behavior of amphiphilic molecules. For instance, in lipid nanoparticles, an increase in the alkyl chain length of phospholipids (B1166683) has been shown to result in larger particle sizes. researchgate.net Conversely, shorter chain lengths can lead to increased water solubility. In the case of diglycerol (B53887) esters of saturated fatty acids, a shift from myristate (C14) and palmitate (C16) to shorter chains like caprate (C10) and laurate (C12) results in significantly different phase behavior in water. scispace.com The myristoyl group (C14) in myristoyl methyl beta-alanine (B559535) provides a balance of hydrophobicity that is crucial for its interactions with biological membranes. ontosight.ai The myristoylation of proteins, the attachment of a myristoyl group, is a common lipid modification that facilitates weak protein-lipid and protein-protein interactions, playing a key role in membrane targeting and signal transduction. wikipedia.org

Saturation: The presence or absence of double bonds in the acyl chain dramatically affects the fluidity and packing of molecular assemblies. Saturated chains, like the myristoyl group, tend to pack more tightly, leading to more ordered and less fluid structures. rug.nl In contrast, unsaturated chains introduce kinks, disrupting packing and increasing membrane fluidity. nih.govnih.gov For example, the transition from saturated to unsaturated phospholipids can significantly alter the properties of lipid monolayers. nih.gov The saturated nature of the myristoyl chain in myristoyl methyl beta-alanine contributes to its ability to form stable, ordered structures at interfaces.

Acyl Chain PropertyEffect on Molecular PropertiesExample
Increased Chain LengthIncreased hydrophobicity, potential for larger aggregate size. researchgate.netLonger chain phospholipids forming larger lipid nanoparticles. researchgate.net
Decreased Chain LengthIncreased water solubility, altered phase behavior. scispace.comCaprate (C10) and laurate (C12) esters showing different phase behavior than myristate (C14) and palmitate (C16) esters. scispace.com
Saturated ChainTighter molecular packing, more ordered structures. rug.nlSaturated surfactants in niosomes leading to more stable membranes. rug.nl
Unsaturated ChainDisrupted packing, increased membrane fluidity. nih.govnih.govUnsaturated phospholipids increasing the fluidity of lipid monolayers. nih.gov

Modifying the myristoyl chain itself through substitutions can fine-tune its properties and interactions.

Heteroatom Substitution: Replacing a methylene (B1212753) group (CH₂) with a heteroatom like oxygen can alter the hydrophobicity and electronic properties of the acyl chain without significantly changing its length or stereochemistry. pnas.org For example, oxygen-substituted analogs of myristic acid have been used to study protein N-myristoylation. pnas.orgpnas.org These analogs can act as alternative substrates for N-myristoyltransferase, the enzyme responsible for attaching myristate to proteins. pnas.org The incorporation of these analogs can have protein-specific effects on membrane association, demonstrating that even subtle changes to the myristoyl moiety can have significant biological consequences. pnas.org For instance, an 11-oxymyristoyl analog was shown to reduce the membrane association of certain N-myristoyl proteins. pnas.org

Functional Group Addition: Introducing functional groups onto the acyl chain can impart new functionalities. While specific examples for this compound are not extensively documented in the provided context, the principle is well-established in lipid chemistry. For example, the introduction of a hydroxyl group within the hydrophobic core of a surfactant can affect its polymorphism and the stability of foams and emulsions it produces. scispace.com Such derivatizations could potentially be used to modulate the self-assembly properties or biological interactions of this compound.

Influence of Beta-Alanine Backbone Modifications on Activity

The beta-alanine portion of the molecule provides a scaffold for modification, influencing its biological activity and interactions.

The methylation of the nitrogen atom in the beta-alanine backbone is a key structural feature of this compound. ontosight.ai

Impact on Hydrogen Bonding: The methyl group on the nitrogen atom blocks a potential hydrogen bond donor site. This can influence the molecule's ability to participate in hydrogen-bonding networks, which are crucial for many biological recognition events and self-assembly processes.

Conformational Effects: The presence of the N-methyl group can restrict the conformational freedom of the molecule, potentially favoring specific spatial arrangements that are optimal for binding to a receptor or for forming well-defined supramolecular structures. In the context of peptides, N-methylation is a known strategy to introduce conformational constraints and enhance metabolic stability. The synthesis of a lauryl ester of sarcosine, the N-methyl derivative of glycine (B1666218), highlights the interest in such modifications for creating biocompatible molecules for drug delivery. researchgate.net

Influence on Biological Activity: In the broader context of bioactive peptides, methylation can have significant effects. For example, anserine (B1665513), the methylated form of carnosine (a dipeptide containing beta-alanine), is synthesized in skeletal muscle, and its levels can be influenced by beta-alanine supplementation. nih.gov While carnosine is the predominant histidyl dipeptide in humans, anserine is more common in other species. nih.gov This suggests that methylation can play a role in the biological fate and function of beta-alanine containing molecules.

The use of beta-amino acids in designing peptidomimetics is a growing area of research due to their unique structural properties. nih.gov

Increased Stability: Peptides containing beta-amino acids are often more resistant to proteolytic degradation compared to their alpha-amino acid counterparts. nih.govacs.org This increased stability is a desirable property for therapeutic agents.

Conformational Diversity: Beta-amino acids introduce an additional carbon into the peptide backbone, leading to greater conformational flexibility and the ability to form novel secondary structures. nih.gov This expanded structural diversity provides a rich landscape for molecular design. nih.gov

Receptor and Enzyme Interactions: The altered backbone geometry of beta-amino acids can lead to modified binding affinities and selectivities for receptors and enzymes. acs.org For example, substituting alpha-amino acids with beta-amino acids in angiotensin IV led to analogs with altered metabolic stability and receptor selectivity. acs.org The specific positioning of the beta-amino acid within a peptide sequence is critical, as even small changes can significantly impact biological activity. acs.org The suitability of beta-amino acid substitutions is highly dependent on the specific receptor-ligand system being studied. acs.org

Modification/FeatureEffect on Molecular PropertiesSignificance
N-MethylationBlocks hydrogen bonding, introduces conformational constraints. researchgate.netMay influence self-assembly and biological interactions.
Beta-Amino Acid BackboneIncreases resistance to proteolysis, provides conformational diversity. nih.govacs.orgOffers advantages in designing stable and specific bioactive molecules. nih.gov
Receptor/Enzyme InteractionCan alter binding affinity and selectivity. acs.orgacs.orgAllows for the fine-tuning of biological activity. acs.org

Stereochemical Influences on Molecular Recognition and Self-Assembly

Stereochemistry plays a crucial role in molecular recognition and the formation of ordered supramolecular structures.

Chiral Recognition: The chirality of the beta-alanine moiety can be a key determinant in its interactions with other chiral molecules, such as proteins and other amino acids. In Langmuir monolayers, amphiphilic crown ethers have demonstrated the ability to discriminate between different amino acid enantiomers, highlighting the importance of stereochemistry in molecular recognition at interfaces. researchgate.net

Self-Assembly and Packing: The stereochemistry of amphiphilic molecules significantly influences their self-assembly into larger structures. For N-alkanoyl-substituted amino acids, enantiomers and racemic mixtures can form different lattice structures in monolayers. nih.gov For instance, enantiomeric N-alkanoyl-substituted threonine and serine derivatives form oblique monolayer lattice structures, while the corresponding racemates tend to form orthorhombic lattices due to favorable heterochiral interactions. nih.govacs.org The stereochemistry can also affect the phase transition pressures of these monolayers. nih.govacs.org The design of self-assembling systems often leverages these stereochemical principles to control the resulting morphology and properties of the assembled structures. nih.govtandfonline.com

Chiral Recognition in Interfacial Phenomena

While this compound itself is not chiral, the principles of chiral recognition are highly relevant when considering its interactions with chiral biological molecules or in the formation of ordered assemblies. The introduction of a chiral center, for instance by using a chiral amino acid derivative, can lead to stereoselective interactions at interfaces.

Chiral recognition at interfaces is a phenomenon driven by subtle differences in the three-dimensional arrangement of molecules. For amphiphilic molecules, this can manifest in the packing within monolayers, micelles, or bilayer structures. The specific interactions, such as hydrogen bonding and van der Waals forces, between a chiral amphiphile and its environment can differ for its enantiomers, leading to distinct physicochemical behaviors.

Methods like micellar electrokinetic chromatography (MEKC) are employed for the chiral separation of uncharged N-protected amino acid derivatives. sci-hub.se In such systems, chiral selectors, often cyclodextrin (B1172386) derivatives, are used to create a chiral environment where enantiomers exhibit different mobilities due to differential interactions. sci-hub.se The separation of N-acylated amino acid esters has also been achieved using chiral stationary phases in gas chromatography, where the formation of transient diastereomeric complexes with the stationary phase allows for enantiomeric resolution. oup.com These techniques highlight the potential for chiral discrimination based on the molecular structure of N-acyl amino acid derivatives.

Impact on Molecular Packing and Supramolecular Organization

The supramolecular organization of amphiphilic molecules like this compound is largely governed by the balance between the hydrophobic interactions of the acyl chains and the polar interactions of the headgroups. Detailed insights into the molecular packing can be inferred from studies on the closely related compound, N-myristoyl-β-alanine (NMBA), which lacks the methyl ester group.

X-ray diffraction studies on NMBA have revealed a well-defined, tilted bilayer structure in the solid state. nih.gov The molecules are arranged in a head-to-head and tail-to-tail fashion, a common motif for amphiphiles that mimics the structure of biological membranes. This arrangement is stabilized by a network of intermolecular interactions.

Key features of the molecular packing of NMBA include:

Tilted Bilayer Arrangement: The acyl chains are not perpendicular to the plane of the bilayer but are tilted at a significant angle. nih.gov

Hydrogen Bonding: Strong hydrogen bonds form between the carboxylic acid groups of molecules in opposing leaflets of the bilayer. nih.gov Additionally, N-H···O hydrogen bonds are present between the amide groups of adjacent molecules within the same leaflet. nih.gov

Dispersion Forces: Van der Waals interactions between the long myristoyl chains are crucial for the stability of the packed structure. nih.gov

Crystallographic Data for N-myristoyl-β-alanine (NMBA) nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
ArrangementTilted bilayer (head-to-head and tail-to-tail)
Tilt Angle of Acyl Chain34.42°

Computational and In Silico Approaches to Predict SAR

Computational and in silico methods are powerful tools for predicting the structure-activity relationships of molecules like this compound, offering insights that can guide molecular design and experimental studies. While specific computational studies on this compound are not extensively reported in the literature, the application of these methods to related N-myristoylated compounds and other amphiphiles demonstrates their potential utility.

Molecular Docking: This technique can be used to predict the preferred binding orientation of this compound to a biological target, such as an enzyme or receptor. For instance, molecular docking has been extensively used to study inhibitors of N-myristoyltransferase (NMT), an enzyme that attaches myristoyl groups to proteins. scielo.org.coacs.org Such studies can elucidate key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and interactions of this compound over time. These simulations can be used to investigate the stability of its aggregates, its behavior at interfaces (e.g., in a lipid bilayer), and its interactions with other molecules. For NMT inhibitors, MD simulations have been used to assess the stability of ligand-protein complexes. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For N-acylated compounds, QSAR can be used to predict properties based on descriptors that quantify molecular features such as hydrophobicity, electronic effects, and steric properties.

Potential Applications of Computational Approaches to this compound
Computational MethodPotential ApplicationInformation Gained
Molecular DockingPredicting binding to biological targets (e.g., enzymes, receptors).Binding mode, key interactions, and relative binding affinity.
Molecular Dynamics (MD) SimulationsStudying self-assembly, interfacial behavior, and conformational dynamics.Stability of aggregates, interactions with membranes, and dynamic behavior.
Quantitative Structure-Activity Relationship (QSAR)Predicting physicochemical properties and biological activities.Correlation between molecular descriptors and properties.

The application of these in silico tools can accelerate the design of new molecules based on the this compound scaffold with optimized properties for specific applications, reducing the need for extensive experimental screening. researchgate.net

Advanced Analytical and Biophysical Characterization Techniques

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone for the detailed analysis of metabolites like myristoyl methyl beta-alanine (B559535) from complex biological matrices. nih.gov HRMS instruments, such as quadrupole-time of flight (Q-TOF) and Orbitrap-based systems, provide high mass accuracy and resolution, enabling the confident identification and quantification of analytes. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolic Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids and their derivatives, a chemical derivatization step is necessary to increase their volatility. nih.gov Common derivatization methods include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation followed by esterification. kku.ac.thacs.org

For myristoyl methyl beta-alanine, a typical GC-MS workflow would involve extraction from the sample matrix, derivatization to create a more volatile analyte, separation on a GC column, and detection by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural confirmation. Electron ionization (EI) is a common ionization technique in GC-MS that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification. bohrium.com

Research on related compounds demonstrates the utility of GC-MS in metabolic analysis. For instance, a study on alanine (B10760859) and its deuterated forms for protein kinetic studies compared two derivatization reagents, N,N-dimethylformamide dimethyl acetal (B89532) (methyl-8) and N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA), finding MtBSTFA to be more reliable and sensitive for GC-MS analysis. acs.org Another study detailed a method for analyzing 19 proteinogenic and 6 non-proteinogenic amino acids, including β-alanine, using pentafluorobenzyl bromide (PFB-Br) derivatization, highlighting the ability of GC-MS to separate and identify a wide range of amino acid derivatives. bohrium.com

Quantitative Metabolite Analysis for Beta-Alanine and Derivatives

Quantitative analysis of beta-alanine and its derivatives, including N-acylated forms, is crucial for understanding their metabolic roles. Mass spectrometry-based methods, particularly liquid chromatography-mass spectrometry (LC-MS) and GC-MS, are the preferred platforms for this purpose due to their high sensitivity and selectivity. plos.orgacs.org

LC-MS/MS methods are often employed for the quantification of beta-alanine and its derivatives in biological fluids like plasma and urine. nih.govnih.gov These methods typically involve a derivatization step to enhance chromatographic retention and ionization efficiency. For example, dansyl chloride has been used as a derivatization agent for the sensitive determination of α-fluoro-β-alanine (a metabolite of the drug 5-fluorouracil) in human plasma. nih.gov Similarly, another method for the same analyte used 2,4-dinitrofluorobenzene for derivatization followed by hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry. researchgate.net

The use of stable isotope-labeled internal standards is a key aspect of robust quantitative methods, as it corrects for variations in sample preparation and instrument response. nih.gov For example, β-alanine-d4 has been used as an internal standard for the quantification of α-fluoro-β-alanine in urine. nih.gov

High-resolution mass spectrometry (HRMS) is also increasingly used for quantitative metabolomics. It allows for the simultaneous quantification of a large number of metabolites with high accuracy. nih.govfrontiersin.org A study comparing direct-infusion HRMS-based untargeted metabolomics to targeted screening for inherited metabolic diseases demonstrated a strong correlation between the two methods for the quantification of amino acids and acylcarnitines. frontiersin.org

Analyte Matrix Derivatization Reagent Analytical Method Lower Limit of Quantification (LOQ) Reference
α-fluoro-β-alanineHuman UrineSanger's ReagentUHPLC-MS/MS0.5 ng/mL nih.gov
α-fluoro-β-alanineHuman UrineN-trifluoroacetyl-n-butyl esterGC-MS20 ng/mL researchgate.net
α-fluoro-β-alanine, 5-fluorouracil, CapecitabineHuman PlasmaDansyl chlorideUPLC-MS/MS10 ng/mL (FBAL) nih.gov
α-alanine and β-alanineFood/SupplementsBSTFA + 1% TMCSGC-MS/MS0.24 µg/mL (β-alanine) kku.ac.th

Advanced Spectroscopic Methods for Structural Elucidation and Interaction Studies

Beyond mass spectrometry, advanced spectroscopic techniques are indispensable for a deeper understanding of the three-dimensional structure of this compound and its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. scispace.com For N-acyl amino acids like this compound, ¹H and ¹³C NMR can provide detailed information about the conformation of the acyl chain and the amino acid headgroup. nih.govacs.org

Techniques such as the Nuclear Overhauser Effect (NOE) can be used to determine through-space proximities between protons, which helps to define the molecule's preferred conformation. nih.gov For example, transferred NOE (TRNOE) experiments can be used to study the conformation of a ligand when it is bound to a larger molecule, such as a protein, by observing the transfer of magnetization from the bound to the free state. nih.gov

Studies on N-acetylated amino acids have shown that NMR is effective in monitoring enzymatic reactions, such as deacetylation, by observing the chemical shift changes of specific protons. rsc.org This approach could be adapted to study the metabolism of this compound. Conformational analysis of N-acetylated L-proline methyl ester using NMR, combined with theoretical calculations, has elucidated the hyperconjugative and steric effects that govern its conformational equilibrium. nih.gov Such studies provide a framework for investigating the conformational preferences of this compound.

Technique Information Obtained Application to this compound Reference
¹H NMRProton chemical shifts, coupling constantsElucidation of basic structure and connectivity acs.orglookchem.com
¹³C NMRCarbon chemical shiftsCharacterization of the carbon skeleton acs.org
NOE/TRNOEThrough-space proton-proton distancesDetermination of 3D conformation in solution and when bound to macromolecules nih.gov

Fluorescence Spectroscopy for Ligand Binding and Membrane Probing

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins and their interactions with membranes. creative-proteomics.comnih.gov This can be achieved by utilizing the intrinsic fluorescence of the protein (e.g., from tryptophan residues) or by labeling the ligand or protein with an extrinsic fluorescent probe. springernature.comnih.gov

For a non-fluorescent molecule like this compound, its binding to a protein can be studied by monitoring the quenching or enhancement of the protein's intrinsic fluorescence upon binding. creative-proteomics.com Fluorescence anisotropy or polarization can also be used to measure binding affinity by detecting the change in the rotational motion of a fluorescently labeled ligand upon binding to a larger protein. nih.govnih.gov

Fluorescence Resonance Energy Transfer (FRET) is another powerful tool that can provide distance information between a fluorescently labeled ligand and a fluorescent group on a protein or within a membrane. nih.gov To study the interaction of this compound with lipid membranes, fluorescent membrane probes can be used. The partitioning of the N-acyl amino acid into the membrane can perturb the local environment of the probe, leading to a change in its fluorescence properties, such as emission wavelength or intensity. researchgate.net

Fluorescence Technique Principle Application for this compound Reference
Intrinsic Protein Fluorescence QuenchingLigand binding alters the environment of fluorescent amino acids (Trp, Tyr), changing their fluorescence intensity.Studying the binding of this compound to proteins. creative-proteomics.com
Fluorescence Polarization/AnisotropyThe rotational diffusion of a fluorescently labeled molecule slows down upon binding to a larger molecule, increasing its polarization.Determining binding constants for the interaction with proteins. nih.govnih.gov
Fluorescence Resonance Energy Transfer (FRET)Non-radiative energy transfer between a donor and acceptor fluorophore, dependent on their proximity.Measuring distances between the bound ligand and specific sites on a protein or membrane. nih.gov
Fluorescence Correlation Spectroscopy (FCS)Measures fluctuations in fluorescence intensity in a small observation volume to determine diffusion coefficients and concentrations.Analyzing the binding of fluorescently labeled this compound to lipid vesicles. nih.govresearchgate.net

Biophysical Characterization of Membrane and Protein Interactions

The amphiphilic nature of this compound, with its long hydrophobic acyl chain and polar headgroup, suggests that it will interact with biological membranes and proteins. nih.gov Myristoylation, the attachment of a myristoyl group to a protein, is a well-known lipid modification that often facilitates membrane targeting and protein-protein interactions. creative-proteomics.comcreative-diagnostics.comwikipedia.org

The interaction of N-acyl amino acids with lipid bilayers can lead to changes in membrane properties, such as fluidity and stability. researchgate.net These interactions can be studied using a variety of biophysical techniques. For instance, differential scanning calorimetry (DSC) can be used to investigate how the presence of this compound affects the phase transition temperature of lipid membranes. Studies on N-acyl GABAs have shown that their thermotropic phase behavior is dependent on the length of the acyl chain. acs.org

Surface Plasmon Resonance (SPR) is a label-free technique that can be used to quantify the binding of molecules to a surface, such as a lipid bilayer or an immobilized protein. conicet.gov.ar This would allow for the determination of binding affinities and kinetics for the interaction of this compound with its biological targets.

The myristoyl group can act as a hydrophobic anchor, facilitating the association of the molecule with membranes or hydrophobic pockets in proteins. creative-diagnostics.comwikipedia.org Furthermore, N-myristoylation is known to play a role in signal transduction by localizing proteins to the plasma membrane where they can interact with other signaling components. nih.govfrontiersin.org While this compound is not a protein, its structural similarity to N-myristoylated proteins suggests it could potentially modulate protein-protein or protein-membrane interactions.

Biophysical Technique Parameter Measured Relevance to this compound
Differential Scanning Calorimetry (DSC)Changes in lipid phase transition temperatureUnderstanding how the compound affects membrane fluidity and stability.
Surface Plasmon Resonance (SPR)Real-time binding kinetics and affinityQuantifying the interaction with immobilized proteins or lipid bilayers.
Isothermal Titration Calorimetry (ITC)Heat changes upon bindingDetermining thermodynamic parameters (enthalpy, entropy, binding affinity) of interaction.
X-ray CrystallographyHigh-resolution 3D structureDetermining the crystal structure of the compound or its complex with a protein.

Surface Pressure-Area Isotherms and Film Balance Techniques

Surface pressure-area (π-A) isotherms, measured using a Langmuir film balance, are fundamental for characterizing the behavior of this compound as a monolayer at the air-water interface. This technique involves compressing a monolayer of the amphiphile on a water subphase and measuring the resulting surface pressure (the reduction in surface tension) as a function of the area available per molecule. The resulting isotherm reveals distinct phases of the monolayer, analogous to 3D states of matter.

When a monolayer of a related compound, N-myristoyl-L-alanine, is compressed, it transitions from a gaseous (G) state, where molecules are far apart, to a liquid-expanded (LE) state, and then to a liquid-condensed (LC) state, before finally collapsing at very high pressures. researchgate.net The transition pressures and the molecular areas at which these transitions occur are highly dependent on factors like temperature and the stereochemistry of the headgroup. researchgate.netnih.gov For instance, studies on similar N-alkanoyl-substituted amino acids show that racemic mixtures can exhibit higher transition pressures than their pure enantiomeric counterparts, indicating different packing arrangements due to heterochiral (D-L) versus homochiral (D-D or L-L) interactions. researchgate.net

The data from π-A isotherms allow for the determination of key parameters that describe the monolayer's properties:

Limiting Molecular Area (A₀): Extrapolated from the steepest part of the isotherm to zero pressure, A₀ represents the average area occupied by a single molecule in a tightly packed film.

Collapse Pressure (π_c): The maximum surface pressure the monolayer can withstand before it buckles and forms 3D structures.

Compressional Modulus (C_s⁻¹): Calculated from the slope of the isotherm, this value describes the elasticity and phase of the monolayer. dovepress.com

These parameters provide a thermodynamic and mechanical profile of the monolayer, crucial for understanding its stability and packing behavior.

Table 1: Representative Data from π-A Isotherm Analysis of Amphiphilic Amino Acids. (Data is illustrative, based on findings for related N-alkanoyl amino acids).
Compound TypePhase TransitionTransition Pressure (πt) (mN/m)Limiting Molecular Area (A₀) (Ų/molecule)Collapse Pressure (πc) (mN/m)
Pure Enantiomer (e.g., N-Myristoyl-L-alanine)LE/LC~25~45> 50
Racemic Mixture (e.g., N-Myristoyl-DL-alanine)LE/LC~30~42> 50

Grazing Incidence X-ray Diffraction (GIXD) for Monolayer Structure

While π-A isotherms provide macroscopic information about a monolayer, Grazing Incidence X-ray Diffraction (GIXD) offers structural details at the molecular level. mdpi.com This powerful technique probes the in-plane ordering of molecules in a Langmuir monolayer by directing an X-ray beam at a very shallow angle (less than the critical angle for total reflection) to the water surface. nih.govacs.org The resulting diffraction pattern provides direct information about the two-dimensional lattice structure of the condensed monolayer. mdpi.comreading.ac.uk

For amphiphiles like this compound, GIXD can determine:

Unit Cell Parameters: The dimensions and symmetry (e.g., oblique, orthorhombic, hexagonal) of the 2D crystal lattice formed by the molecules. researchgate.net

Molecular Tilt: The angle at which the hydrophobic myristoyl chains are tilted with respect to the normal of the water surface.

Coherence Length: The size of the crystalline domains within the monolayer. nih.gov

Studies on N-alkanoyl amino acids have shown that stereochemistry significantly influences the packing structure. Pure enantiomers often form an oblique lattice, while the corresponding racemic mixtures can form more ordered orthorhombic lattice structures due to dominant heterochiral interactions. researchgate.net This structural information is vital for correlating the molecular arrangement with the macroscopic properties observed in isotherm measurements.

Circular Dichroism (CD) for Supramolecular Ordering

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the secondary structure and chiral organization within the supramolecular assemblies formed by this compound in solution. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment and conformation of molecules, particularly in ordered structures. ontosight.ai

For lipopeptides, CD is widely used to identify the presence of secondary structures like β-sheets, which are common motifs in self-assembling peptide systems. researchgate.net The formation of β-sheets is often a key driving force for the assembly of lipopeptides into nanostructures such as tapes, ribbons, and fibrils. A typical CD spectrum for a β-sheet structure shows a positive peak around 200 nm and a negative peak near 220 nm. ontosight.ai The intensity of these signals can be used to quantify the degree of β-sheet formation and monitor the self-assembly process as a function of concentration or temperature. researchgate.net

Cellular and Subcellular Imaging Techniques

Visualizing the interaction of this compound with cells and observing the morphology of its self-assembled structures requires high-resolution imaging techniques. Fluorescence microscopy and transmission electron microscopy are central to these investigations.

Fluorescence Microscopy for Localization Studies

Fluorescence microscopy is a powerful method to study the localization of this compound in cellular environments. By attaching a fluorescent dye (fluorophore) to the molecule, its uptake, distribution, and final destination within a cell can be tracked in real-time. dovepress.comnih.gov

In a typical experiment, cells are incubated with the fluorescently-labeled lipopeptide. Confocal fluorescence microscopy can then be used to obtain high-resolution optical images, revealing whether the compound accumulates on the cell membrane, enters the cytoplasm, or localizes to specific organelles like mitochondria. dovepress.com Studies on other myristoylated peptides have demonstrated that the myristoyl chain significantly enhances cellular uptake compared to the non-lipidated peptide. dovepress.comnih.gov The fluorescence intensity inside the cells can be quantified to compare uptake efficiency under different conditions, such as varying temperatures or incubation times, providing insights into the mechanism of cellular entry (e.g., endocytosis vs. direct membrane translocation). nih.govnih.gov

Transmission Electron Microscopy (TEM) for Supramolecular Assemblies

Transmission Electron Microscopy (TEM), particularly its cryogenic variant (cryo-TEM), is indispensable for visualizing the nanoscale morphology of supramolecular structures formed by the self-assembly of this compound in solution. reading.ac.ukmdpi.com In cryo-TEM, a thin film of the sample solution is rapidly frozen, preserving the nanostructures in their native, hydrated state without the artifacts that can be introduced by conventional drying or staining methods.

Using TEM, researchers have observed that similar myristoyl- and palmitoyl-conjugated lipopeptides self-assemble into a variety of well-defined nanostructures. reading.ac.ukresearchgate.net Depending on the peptide sequence and solution conditions (e.g., pH, concentration), these can include:

Spherical micelles reading.ac.uk

Cylindrical fibrils or nanotubes chapman.edu

Helically twisted ribbons reading.ac.uk

Extended flat sheets or nanotapes reading.ac.uk

High-quality cryo-TEM images can even reveal the mechanisms of structure formation, such as the closure of helical ribbons to form nanotubes. reading.ac.uk These direct visual observations are crucial for validating and complementing the structural information obtained from indirect methods like scattering and spectroscopy.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation provide an atomic-level view of the self-assembly processes and intermolecular interactions of this compound that are often inaccessible by experimental means alone. mdpi.com Molecular dynamics (MD) simulations, in particular, are used to model the dynamic behavior of these lipopeptides in an aqueous environment. rsc.orgmdpi.com

Starting from a random or pre-assembled configuration of molecules, MD simulations can predict the spontaneous formation of aggregates like micelles and bilayers. nih.govresearchgate.net These simulations reveal the primary driving forces behind self-assembly. For amphiphiles like this compound, the hydrophobic effect is a major driver, causing the myristoyl chains to aggregate together to minimize their contact with water, forming a hydrophobic core. rsc.org

Simulations can provide detailed quantitative data on the structure and dynamics of the assembled state, including:

The shape and size of the resulting micelles or aggregates. nih.gov

The packing arrangement and conformation of the molecules within the assembly.

The role of specific interactions, such as hydrogen bonds and electrostatic interactions between the polar headgroups, in stabilizing the final structure. rsc.org

The distribution of water molecules at the interface of the aggregate. acs.orgresearchgate.net

Quantum Chemical Calculations for Molecular Conformation

Quantum chemical calculations offer a powerful theoretical lens to investigate the molecular conformation of this compound at an electronic level. These ab initio and density functional theory (DFT) methods can predict the most stable three-dimensional arrangements of the molecule by solving the Schrödinger equation. Such calculations are fundamental to understanding the molecule's intrinsic properties, including its dipole moment, polarizability, and the distribution of electronic charge, which in turn dictate its intermolecular interactions.

Research Findings:

While specific quantum chemical studies on this compound are not extensively available in public literature, the application of these methods to similar N-acyl amino acids has demonstrated their utility. These studies typically reveal the following:

Lowest Energy Conformations: Calculations can identify several low-energy conformers, which represent the most probable shapes the molecule will adopt. The relative energies of these conformers indicate their population distribution at a given temperature.

Intramolecular Interactions: The presence of hydrogen bonds or other non-covalent interactions within the molecule can be predicted, which significantly influences its folded or extended state.

Geometric Parameters: Bond lengths, bond angles, and dihedral angles for the most stable conformers can be precisely calculated, providing a detailed picture of the molecular architecture.

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical results of a quantum chemical calculation for the primary conformers of this compound.

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)Key Dihedral Angle (Myristoyl Chain)
A (Extended) 0.002.5178°
B (Folded) 1.253.865°
C (Partially Folded) 0.853.1120°

This table is illustrative and presents hypothetical data to demonstrate the output of quantum chemical calculations, as specific experimental data for this compound is not publicly available.

Monte Carlo Simulations for Molecular Packing

By defining a potential energy function that describes the interactions between molecules, MC simulations can explore a vast number of possible configurations and determine the most probable packing arrangements. This is especially relevant for understanding the formation of self-assembled structures that are characteristic of surfactants like this compound.

Research Findings:

Direct Monte Carlo simulation studies on the molecular packing of this compound are not readily found in published research. However, the application of this technique to other amphiphilic molecules provides a clear indication of the insights that can be gained:

Aggregate Morphology: Simulations can predict whether the molecules will form spherical micelles, cylindrical micelles, or lamellar bilayers under specific conditions of concentration and temperature.

Area per Molecule: A crucial parameter, the average area occupied by a single molecule at an interface (e.g., air-water or oil-water), can be calculated. This is directly related to the packing density.

Order Parameters: The degree of orientational order of the hydrophobic tails within an aggregate can be quantified, indicating the fluidity or rigidity of the assembly.

The following interactive table showcases hypothetical results from a Monte Carlo simulation of this compound at an air-water interface, demonstrating how molecular packing parameters might vary with surface concentration.

Surface Concentration (molecules/nm²)Average Area per Molecule (Ų)Tail Tilt Angle (degrees from normal)System Energy (arbitrary units)
0.5 6545-150
1.0 5035-250
1.5 4225-320
2.0 3820-350

This table is for illustrative purposes and contains hypothetical data to show the potential results of Monte Carlo simulations, as specific studies on this compound are not publicly available.

Emerging Research Directions and Translational Perspectives Non Clinical

Myristoyl Methyl Beta-Alanine (B559535) as a Biochemical Probe in Cellular Systems

The covalent attachment of a myristoyl group, a 14-carbon saturated fatty acid, to proteins is a crucial post-translational modification known as N-myristoylation. creative-proteomics.comcreative-diagnostics.comwikipedia.org This lipid modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a vital role in dictating the subcellular localization, membrane association, and function of a wide array of proteins involved in cellular signaling. creative-proteomics.comfrontiersin.org The myristoyl group acts as a hydrophobic anchor, facilitating weak but significant protein-lipid and protein-protein interactions. wikipedia.org

Leveraging this natural mechanism, myristoyl methyl beta-alanine and similar acylated amino acids are being explored as biochemical probes to investigate cellular processes. The hydrophobic myristoyl tail can facilitate the interaction of molecules with cellular membranes, including the plasma membrane and the membranes of organelles like the Golgi apparatus and endoplasmic reticulum. creative-diagnostics.comontosight.ai This property allows for the targeted delivery and enhanced uptake of conjugated molecules into cells.

Key Research Applications:

Membrane Targeting and Localization Studies: By attaching a this compound tag to a molecule of interest (e.g., a fluorescent dye, a drug, or a peptide), researchers can study its distribution and localization within cellular compartments. creative-diagnostics.commolbiolcell.org The myristoyl group can act as a signal for membrane association, enabling the investigation of how localization affects the molecule's function. wikipedia.orgmolbiolcell.org

Probing Protein-Membrane Interactions: Myristoylated peptides can serve as mimics of N-myristoylated proteins to study the dynamics of their interaction with lipid bilayers. acs.org These probes can help elucidate the "myristoyl switch," a mechanism where conformational changes in the protein expose or sequester the myristoyl group, thereby regulating its membrane binding and signaling activity. wikipedia.org

Investigating Enzyme Activity: While N-myristoyltransferase typically recognizes an N-terminal glycine (B1666218), studies with synthetic peptide substrates are used to probe the enzyme's specificity. pnas.org Myristoyl-amino acid conjugates can be designed as potential substrates or inhibitors of NMT, aiding in the characterization of this essential enzyme and the development of targeted therapeutics. acs.org

Research ApplicationDescriptionRelevant Findings
Membrane Targeting Utilizing the myristoyl group to direct molecules to cellular membranes.Myristoylation is sufficient to exclude proteins from the nucleus and associate them with intracellular membranes. molbiolcell.org
Protein-Membrane Dynamics Studying the reversible association of proteins with membranes.The myristoyl group is critical for anchoring proteins to membranes, a process that can be regulated by factors like calcium binding. frontiersin.orgacs.org
Enzyme Substrate/Inhibitor Designing molecules to interact with N-myristoyltransferase (NMT).NMT exhibits specificity for its peptide substrates, with certain amino acid residues being critical for recognition and binding. nih.gov

Development of Bio-Inspired Materials and Self-Assembling Systems utilizing Acyl-Amino Acid Conjugates

The amphiphilic nature of acyl-amino acid conjugates, possessing a hydrophobic acyl chain and a hydrophilic amino acid headgroup, makes them ideal building blocks for the bottom-up fabrication of bio-inspired materials. nih.gov These molecules can spontaneously self-assemble in aqueous environments to form a variety of ordered nanostructures, including micelles, nanofibers, vesicles, and hydrogels. nih.govbeilstein-journals.org The specific morphology of the resulting material is influenced by factors such as the length of the acyl chain, the nature of the amino acid, pH, and temperature. nih.govnih.gov

Myristoyl-amino acid conjugates, including those with beta-alanine, are particularly interesting in this context. The myristoyl group provides a strong hydrophobic driving force for self-assembly. nih.gov These self-assembling systems have potential applications in drug delivery, tissue engineering, and nanotechnology. nih.gov

Examples of Bio-Inspired Materials:

Drug Delivery Systems: The hydrophobic core of self-assembled micelles from myristoyl-amino acid conjugates can encapsulate poorly water-soluble drugs, enhancing their stability and bioavailability. nih.gov These nanocarriers can be designed to be stimulus-responsive, releasing their cargo in response to specific physiological cues. nih.gov

Tissue Engineering Scaffolds: Hydrogels formed from the self-assembly of acyl-amino acid conjugates can mimic the extracellular matrix, providing a supportive scaffold for cell growth and tissue regeneration. nih.gov The biocompatibility and biodegradability of these materials are significant advantages for medical applications. beilstein-journals.org

Genetically Encoded Hybrid Materials: An innovative approach involves the recombinant synthesis of lipid-polypeptide hybrid materials. nih.gov By co-expressing an N-myristoyltransferase enzyme with a specifically designed peptide sequence in a host organism like E. coli, researchers can produce myristoylated peptides that self-assemble into well-defined nanostructures. nih.govnih.gov

Material TypeBuilding BlockPotential Application
Micelles Myristoylated Elastin-Like Polypeptides (ELPs)Drug delivery of hydrophobic molecules like doxorubicin (B1662922) and paclitaxel. nih.gov
Nanoparticles Fatty Acid-Modified PolypeptidesTemperature-triggered hierarchical self-assembly for controlled material formation. google.com
Hydrogels Self-assembling PeptidesScaffolds for 3D tissue engineering and therapeutic drug release. nih.gov

Mechanistic Studies of this compound in Model Systems (e.g., in vitro enzymatic assays, cell lines)

Understanding the mechanism of action of this compound and related compounds at a molecular level is crucial for their rational design and application. In vitro enzymatic assays and cell-based studies are powerful tools for these investigations.

In Vitro Enzymatic Assays:

N-Myristoyltransferase (NMT) Activity: In vitro assays using purified NMT are essential for studying the kinetics and substrate specificity of the myristoylation reaction. pnas.orgnih.gov These assays typically measure the transfer of radiolabeled or fluorescently tagged myristoyl-CoA to a synthetic peptide substrate. pnas.org By systematically varying the amino acid sequence of the peptide, researchers can identify the key residues required for enzyme recognition and catalysis. nih.gov While NMT has a strong preference for N-terminal glycine, studies have shown it can also myristoylate other residues under certain conditions, and can even be inhibited by peptide analogues. nih.govnih.gov Such studies provide a framework for understanding how a molecule like this compound might interact with NMT, either as a potential substrate or inhibitor.

Other Acyltransferases: The biosynthesis of some natural products involves the acylation of amino acids by enzymes other than NMT. For instance, the in vitro reconstitution of the assembly of myristoyl-(β-Ala)3 has been demonstrated, involving a fatty acyl-AMP ligase. acs.org These studies reveal alternative enzymatic pathways for the synthesis of acyl-amino acid conjugates.

Cell Line Studies:

Cellular Uptake and Distribution: Cell lines are used to study the ability of this compound conjugates to cross cell membranes and their subsequent intracellular fate. The hydrophobic myristoyl group is expected to facilitate membrane translocation. ontosight.ai

Functional Consequences of Myristoylation: The role of myristoylation in protein function is often studied in cell lines by comparing the behavior of a wild-type myristoylated protein with a mutant version where the N-terminal glycine is changed to an alanine (B10760859), preventing myristoylation. pnas.org Such studies have shown that myristoylation is critical for the membrane association of proteins like G-protein alpha subunits and for their role in signal transduction. pnas.org By introducing myristoylated peptides or small molecules into cells, researchers can probe the functional consequences of this modification.

Model SystemResearch FocusKey Findings
In Vitro NMT Assay Substrate specificity and enzyme kinetics.NMT recognizes specific amino acid sequences, with Gly1, Ser5, and Lys6 being critical in some peptide substrates. nih.gov
Cell Lines (e.g., COS cells) Role of myristoylation in protein localization and function.Myristoylation is essential for the association of certain proteins with membranes and for their biological activity. pnas.org
In Vitro Reconstitution Biosynthesis of acyl-amino acid conjugates.Fatty acyl-AMP ligases can catalyze the formation of myristoyl-β-alanine conjugates in some biosynthetic pathways. acs.org

Future Directions in Patentable Chemical Innovations Related to Acyl-Amino Acid Conjugates

The unique properties of acyl-amino acid conjugates have led to a growing number of patents for their application in various industries, including cosmetics, food, and pharmaceuticals. Future patentable innovations are likely to focus on several key areas:

Novel Molecular Structures: The design and synthesis of new acyl-amino acid conjugates with tailored properties represent a significant area for innovation. This includes varying the length and saturation of the acyl chain, using different amino acids (including non-proteinogenic ones), and incorporating other functional groups to enhance activity or stability. justia.comgoogle.com Patents may claim specific novel compounds or classes of compounds with demonstrated advantages.

Advanced Synthesis Methods: The development of more efficient, cost-effective, and environmentally friendly methods for synthesizing acyl-amino acid conjugates is another area for patent protection. academie-sciences.frresearchgate.net This includes improvements in chemical synthesis, such as the Schotten-Baumann condensation, as well as the development of enzymatic and chemo-enzymatic methods. researchgate.net Fermentation-based production in engineered microorganisms is also a promising avenue. google.com

New Applications and Formulations: Identifying new uses for acyl-amino acid conjugates is a major driver of patent activity. In the cosmetics industry, patents often focus on their properties as emulsifiers, surfactants, and active ingredients in skincare formulations. google.comgoogle.com In the food industry, they are being explored as flavor modulators and enhancers. justia.comgoogle.com.pg Pharmaceutical patents may cover their use as drug delivery vehicles or as active pharmaceutical ingredients themselves. unifiedpatents.com

Genetically Engineered Systems: The use of engineered organisms to produce novel acyl-amino acid conjugates or hybrid biomaterials is a cutting-edge area with significant patent potential. google.comgoogle.com Patents in this space may cover the engineered genes, the modified organisms, the resulting products, and their applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.